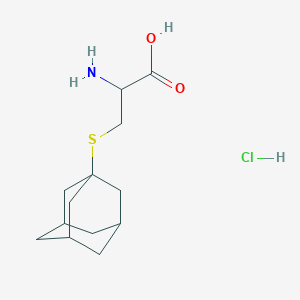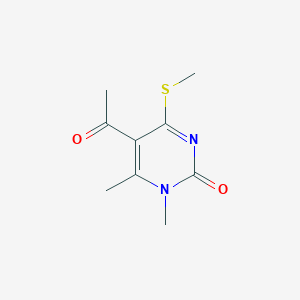
3-(1-hydroxycyclopentyl)-N'-(3-nitrobenzylidene)propanohydrazide
Overview
Description
3-(1-hydroxycyclopentyl)-N'-(3-nitrobenzylidene)propanohydrazide, commonly known as HCPP-NB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a hydrazide derivative of 3-(1-hydroxycyclopentyl)propanoic acid, and it has a nitrobenzylidene moiety attached to the hydrazide functional group.
Mechanism of Action
The mechanism of action of HCPP-NB is not fully understood. However, it is believed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, HCPP-NB has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
HCPP-NB has been shown to have various biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Additionally, HCPP-NB has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HCPP-NB in lab experiments is its potential as a novel anticancer agent. Additionally, the compound is relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of using HCPP-NB is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on HCPP-NB. One potential area of interest is the development of new anticancer drugs based on the structure of HCPP-NB. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in other diseases. Furthermore, research on the pharmacokinetics and toxicity of HCPP-NB is necessary to determine its safety and efficacy for clinical use.
Scientific Research Applications
HCPP-NB has shown potential therapeutic applications in various scientific research studies. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that HCPP-NB exhibits cytotoxic effects on cancer cells, making it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(6-9-15(20)7-1-2-8-15)17-16-11-12-4-3-5-13(10-12)18(21)22/h3-5,10-11,20H,1-2,6-9H2,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMHPKCUHCVTGT-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-hydroxycyclopentyl)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3820959.png)


![N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(1-pyrrolidinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3820983.png)
![2-acetyl-1-naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3820988.png)
![(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di-4,1-phenylene bisbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3820992.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-methylpyridin-2-yl)ethyl]succinamide](/img/structure/B3821005.png)
![N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3821012.png)
![5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid](/img/structure/B3821022.png)